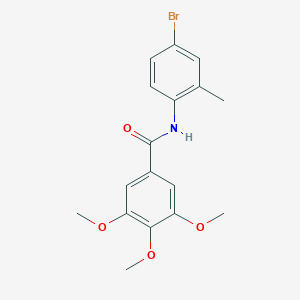
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, also known as Br-MMB, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating various physiological and behavioral processes in the brain. Br-MMB has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide is a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide leads to the activation of intracellular signaling pathways, including the phospholipase C and protein kinase C pathways, which ultimately lead to the modulation of various physiological and behavioral processes in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to induce a range of biochemical and physiological effects in animal models, including alterations in mood, cognition, perception, and behavior. It has been shown to induce hallucinations, altered states of consciousness, and changes in sensory perception, as well as alterations in mood and anxiety levels. N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has also been shown to modulate the activity of various neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has several advantages for use in scientific research, including its high potency and selectivity for the 5-HT2A receptor, as well as its ability to induce specific and reproducible effects in animal models. However, N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide also has several limitations, including its potential for inducing adverse effects such as hyperthermia, seizures, and cardiovascular effects, as well as its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, including the development of new analogs with improved pharmacological properties, the investigation of the role of the 5-HT2A receptor in various psychiatric disorders, and the development of new therapeutic agents based on the pharmacological properties of N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, as well as its potential for inducing adverse effects in animal models.
Synthesis Methods
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 4-bromo-2-methylphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by reduction and purification steps. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has been used extensively in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and behavioral processes. It has been shown to induce hallucinations and altered states of consciousness in animal models, which has led to its use as a tool for studying the neural mechanisms underlying these phenomena. N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has also been used to investigate the role of the 5-HT2A receptor in regulating mood, cognition, and perception, as well as in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
properties
Molecular Formula |
C17H18BrNO4 |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO4/c1-10-7-12(18)5-6-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20) |
InChI Key |
UEMURQZIFGWMEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



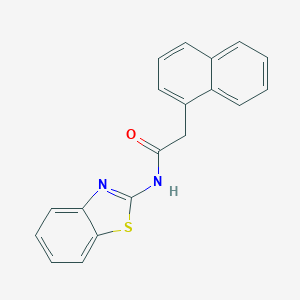
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)



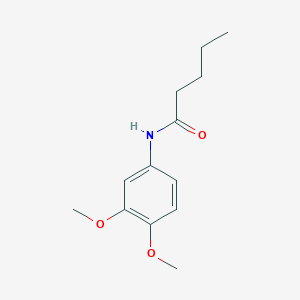
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)
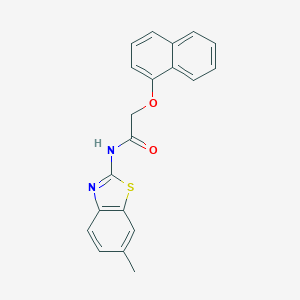

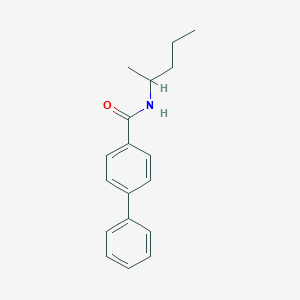


amine](/img/structure/B291338.png)